cis-2-Methoxycinnamic acid

Solid-state chemistry Crystallization and purification Formulation science

cis-2-Methoxycinnamic acid (CAS 14737-91-8) is a naturally occurring phenylpropanoid belonging to the cinnamic acid family, characterized by a methoxy substituent at the ortho position of the phenyl ring and a cis (Z) configuration at the α,β-unsaturated double bond. It is the single most abundant component of Cinnamomum cassia (Chinese cinnamon) essential oil, constituting 43.06% of the oil composition as identified by GC-MS, co-occurring with trans-cinnamaldehyde (42.37%).

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 14737-91-8
Cat. No. B078080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Methoxycinnamic acid
CAS14737-91-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)O
InChIInChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6-
InChIKeyFEGVSPGUHMGGBO-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Methoxycinnamic Acid (CAS 14737-91-8): Structural Identity and Natural Occurrence


cis-2-Methoxycinnamic acid (CAS 14737-91-8) is a naturally occurring phenylpropanoid belonging to the cinnamic acid family, characterized by a methoxy substituent at the ortho position of the phenyl ring and a cis (Z) configuration at the α,β-unsaturated double bond [1]. It is the single most abundant component of Cinnamomum cassia (Chinese cinnamon) essential oil, constituting 43.06% of the oil composition as identified by GC-MS, co-occurring with trans-cinnamaldehyde (42.37%) [2]. The compound is a white to off-white crystalline solid with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Unlike its trans isomer and several cinnamic acid derivatives, cis-2-methoxycinnamic acid exhibits a distinctive biological profile that precludes its interchangeability with close structural analogs in research and industrial applications [2].

Why cis-2-Methoxycinnamic Acid Cannot Be Replaced by Generic Methoxycinnamate Isomers or trans-Cinnamaldehyde


The cis configuration combined with ortho-methoxy substitution creates a unique stereoelectronic environment that fundamentally alters solid-state properties, biological target engagement, and photochemical behavior relative to its closest analogs. The cis isomer melts at 94–96 °C, whereas the trans isomer melts at 182–186 °C—a difference of approximately 88 °C that directly impacts purification by recrystallization, formulation in solid dosage forms, and thermal stability during processing [1]. Biologically, cis-2-methoxycinnamic acid is uniquely devoid of mushroom tyrosinase inhibitory activity (IC₅₀ reported as NS, not shown), while its co-occurring natural partner trans-cinnamaldehyde strongly inhibits the enzyme (IC₅₀ = 4.04 ± 0.08 mg/mL) [2]. This functional silence toward tyrosinase means the compound cannot substitute for cinnamaldehyde in melanogenesis research, nor can tyrosinase-inhibiting cinnamic acid derivatives substitute for it where melanin pathway non-interference is required. Furthermore, the ortho-methoxy position dramatically accelerates UV-induced trans→cis photoisomerization—achieving complete phase transition in 3 hours versus >24 hours for meta and para isomers—a property that is position-specific and cannot be replicated by repositioning the methoxy group [3].

Quantitative Differential Evidence for cis-2-Methoxycinnamic Acid (CAS 14737-91-8) Against Closest Analogs


Melting Point Depression: cis vs trans Isomer Solid-State Differentiation (~88 °C Gap)

cis-2-Methoxycinnamic acid exhibits a melting point of 94–96 °C, compared to 182–186 °C for its trans isomer (trans-2-methoxycinnamic acid, CAS 6099-03-2) [1][2]. The ~88 °C melting point depression arises from the cis configuration disrupting crystal packing efficiency relative to the planar trans isomer. This is independently confirmed by commercial specifications: TCI reports 92.0–96.0 °C for the cis isomer (purity >98.0% by HPLC and titration) , while the trans isomer is specified at 184.0–187.0 °C .

Solid-state chemistry Crystallization and purification Formulation science

Absence of Tyrosinase Inhibitory Activity: Functional Differentiation from trans-Cinnamaldehyde

In a direct comparative study using mushroom tyrosinase and L-DOPA as substrate, cis-2-methoxycinnamic acid showed no detectable tyrosinase inhibitory activity (IC₅₀ reported as NS, meaning 'not shown'; Ki and αKi both reported as NT, 'not tested' due to absence of primary inhibition) [1]. In the same assay system, trans-cinnamaldehyde exhibited an IC₅₀ of 4.04 ± 0.08 mg/mL, a Ki of 2.38 ± 0.09 mg/mL, and an αKi of 9.61 ± 0.47 mg/mL, with mixed-type inhibition kinetics [1]. This functional divergence was confirmed in a second study using α-MSH-stimulated murine B16 melanoma cells, where CC-EO and cinnamaldehyde reduced melanin content and tyrosinase activity, while pure cis-2-methoxycinnamic acid again showed no anti-tyrosinase effect [2].

Melanogenesis research Cosmetic active development Enzyme inhibition profiling

Ortho-Methoxy Position Effect: 8-Fold Acceleration of UV-Induced Trans→Cis Photoisomerization vs Meta/Para Isomers

In a systematic study of light-responsive wormlike micelles constructed from cetyltrimethylammonium hydroxide (CTAOH) and methoxycinnamic acid positional isomers, the ortho-methoxy derivative (2-MCA, used initially as trans-2-MCA) underwent complete UV-induced phase transition from gel-like to fluid state within 3 hours [1]. In contrast, the 3-MCA/CTAOH (meta) and 4-MCA/CTAOH (para) systems at identical concentrations (90 mmol·L⁻¹/100 mmol·L⁻¹) exhibited only continuous, incomplete transitions upon irradiation for 24 hours [1]. All three systems initially displayed comparable gel-like properties with similar viscosities of approximately 20 Pa·s before irradiation [1]. ¹H NMR analysis revealed that the ortho-methoxy moiety facilitates deep vertical insertion of the aromatic ring into the micellar hydrophobic core, enabling efficient trans→cis configurational switching, whereas meta and para substitution results in shallower insertion and steric hindrance that retards isomerization [1].

Photoresponsive materials Light-switchable surfactants Smart fluid design

Nanoparticle Morphology Control: Ortho-Methoxy Substitution Drives Anisotropic Growth vs Isotropic Nanoparticles from Meta/Para Analogs

In the synthesis of lanthanide phosphate (LnPO₄) nanoparticles using methoxycinnamic acid isomers as surface-capping ligands, the steric position of the methoxy group exerts a strong, deterministic effect on particle morphology [1]. When trans-2-methoxycinnamic acid (ortho-substituted) is employed, anisotropic particle growth occurs along the [200] crystallographic axis, producing elongated nanoparticles with an average length of up to 25 nm [1]. In contrast, 3-methoxycinnamic acid, trans-4-methoxycinnamic acid, cinnamic acid, and phenylpropionic acid all yield very small, isotropic nanoparticles with a mean diameter of less than 4 nm across the lanthanide series from La to Eu [1]. The proposed mechanism is that the ortho-methoxy group facilitates easier ligand displacement from the nanoparticle surface, reducing steric shielding and permitting continued anisotropic growth, whereas meta/para substitution provides more effective surface passivation that arrests growth at sub-4 nm dimensions [1].

Nanomaterial synthesis Lanthanide phosphate nanoparticles Ligand-controlled crystal growth

Acid Dissociation Constant (pKa) Differentiation: cis vs trans Isomer Ionization State at Physiological pH

The predicted pKa of cis-2-methoxycinnamic acid is 4.19 ± 0.10 , compared to the experimentally determined pKa of 4.462 (measured at 25 °C) for trans-2-methoxycinnamic acid . This ΔpKa of approximately 0.27 units means that at pH 7.4 (physiological), the cis isomer is approximately 1.86-fold more ionized (deprotonated) than the trans isomer, calculated from the Henderson-Hasselbalch equation. The lower pKa of the cis isomer is consistent with the general observation that ortho-substituted cis-cinnamic acids exhibit enhanced acidity due to a direct field effect between the ortho substituent and the carboxylate anion, a stereoelectronic effect not operative in the trans configuration [1].

Physicochemical profiling Drug-likeness assessment Membrane permeability prediction

Evidence-Backed Application Scenarios for cis-2-Methoxycinnamic Acid (CAS 14737-91-8)


Non-Interfering Co-Formulant or Negative Control in Melanogenesis and Tyrosinase Research

Because cis-2-methoxycinnamic acid is completely devoid of mushroom tyrosinase inhibitory activity (IC₅₀ = NS) [1], while being the most abundant natural component of C. cassia essential oil alongside the potent tyrosinase inhibitor trans-cinnamaldehyde (IC₅₀ = 4.04 mg/mL), it serves as an ideal negative control compound in melanogenesis assays. Researchers can spike this compound into enzyme inhibition studies to verify that observed effects are attributable to the active inhibitor (e.g., cinnamaldehyde) rather than to non-specific matrix effects from the co-occurring major component. In cosmetic formulation screening, cis-2-MCA can be incorporated as a non-interfering carrier or diluent that does not confound tyrosinase inhibition readouts.

Photo-Rheological Fluids and Light-Triggered Viscoelastic Systems Utilizing Ortho-Methoxy Photoisomerization Kinetics

The >8-fold acceleration of UV-induced trans→cis photoisomerization conferred by the ortho-methoxy substitution (complete phase transition in 3 h vs >24 h for meta/para isomers, at identical concentrations in CTAOH wormlike micelle systems) [2] makes cis-2-methoxycinnamic acid and its trans precursor the isomer pair of choice for designing fast-response photo-rheological fluids. Applications include light-triggered drug release vehicles, UV-sensing smart lubricants, and photopatternable soft materials where rapid sol-gel transitions are required. Researchers should note that the cis isomer is the photoproduct; procurement of high-purity cis-2-MCA enables direct formulation without the need for in situ photoisomerization.

Synthesis of High-Aspect-Ratio Lanthanide Phosphate Nanorods for Optoelectronic and Biomedical Applications

The ortho-methoxy substitution pattern uniquely drives anisotropic crystal growth along the [200] axis, yielding elongated lanthanide phosphate nanoparticles averaging 25 nm in length, compared to sub-4 nm isotropic particles obtained with meta-methoxy, para-methoxy, or unsubstituted cinnamic acid ligands [3]. This morphology control is critical for applications requiring polarized luminescence (e.g., Ln³⁺-doped nanorods for display technologies), directional energy transfer in photovoltaic devices, and anisotropic mechanical reinforcement in nanocomposites. Cis-2-MCA is the thermodynamically favored configuration for applications where subsequent photoisomerization to the trans form enables ligand-exchange-triggered morphology switching.

Low-Temperature Formulation and Recrystallization Processes Enabled by Depressed Melting Point

With a melting point of 94–96 °C—approximately 88 °C lower than the trans isomer (182–186 °C) [4]—cis-2-methoxycinnamic acid can be recrystallized from methanol or ethanol at temperatures below the boiling point of common organic solvents without specialized high-temperature equipment. This thermal property profile is advantageous for heat-sensitive co-formulants in pharmaceutical pre-formulation studies, for solid-phase extraction protocols that benefit from lower melting matrices, and for melt-casting applications where processing temperatures must remain below 100 °C to preserve the integrity of thermally labile bioactive payloads.

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